3-(1-Methoxycyclobutyl)phenol
CAS No.:
Cat. No.: VC13566811
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O2 |
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Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-(1-methoxycyclobutyl)phenol |
Standard InChI | InChI=1S/C11H14O2/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8,12H,3,6-7H2,1H3 |
Standard InChI Key | UDCAQUCIVCPFBU-UHFFFAOYSA-N |
SMILES | COC1(CCC1)C2=CC(=CC=C2)O |
Canonical SMILES | COC1(CCC1)C2=CC(=CC=C2)O |
Introduction
Structural and Molecular Characteristics
The compound 3-(1-methoxycyclobutyl)phenol consists of a phenolic ring substituted at the 3-position with a 1-methoxycyclobutyl group. This structure combines a hydroxyl group’s reactivity with the steric and electronic effects of a methoxy-functionalized cyclobutane ring. Key features include:
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Cyclobutane ring: A four-membered carbocycle known for angle strain, which influences reactivity and stability .
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Methoxy group: Introduces electron-donating effects, potentially altering the phenol’s acidity (pKa) and interaction with biological targets .
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Substitution pattern: The 3-position substitution may dictate regioselectivity in further synthetic modifications .
Comparative molecular weight calculations suggest a formula of C₁₁H₁₄O₂ (178.23 g/mol), analogous to derivatives like 3-methyl-4-(1-methylbutyl)phenol (178.27 g/mol) .
Synthetic Routes and Challenges
Cyclobutane Ring Formation
Cyclobutane-containing moieties are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, methylenecyclobutane derivatives undergo thermal rearrangements to form strained intermediates . Applying similar strategies, 1-methoxycyclobutane could be synthesized from γ,δ-epoxy alcohols or through nickel-catalyzed cross-couplings.
Isotopic Labeling Techniques
Recent advances in carbon-14 and carbon-13 labeling, such as those used for 2,3-dihydroxy-4-methoxybenzaldehyde , could enable radiolabeled versions of this compound for metabolic studies.
Physicochemical Properties (Inferred)
Biological and Industrial Relevance
Material Science Applications
Cyclobutane rings improve thermal stability in polymers . Incorporating this moiety into phenolic resins could yield materials with enhanced rigidity for aerospace or automotive components.
Research Gaps and Future Directions
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Synthesis Optimization: Develop strain-release strategies to mitigate cyclobutane ring strain during coupling reactions.
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Biological Screening: Evaluate antimicrobial, antioxidant, and anticancer activity using assays similar to those in .
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Computational Modeling: Predict reactivity and binding affinities via DFT calculations, leveraging data from .
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